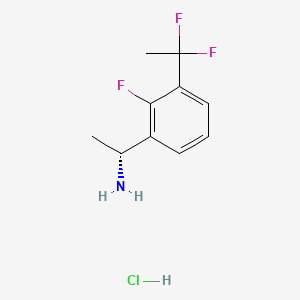
3-Ethynyl-4-fluoropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethynyl-4-fluoropyridine is a fluorinated pyridine derivative, characterized by the presence of an ethynyl group at the third position and a fluorine atom at the fourth position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethynyl-4-fluoropyridine typically involves the introduction of the ethynyl group and the fluorine atom onto the pyridine ring. One common method is the nucleophilic substitution of a halogenated pyridine derivative with an ethynylating agent. For instance, 4-chloro-3-fluoropyridine can undergo a nucleophilic substitution reaction with an ethynylating agent such as ethynylmagnesium bromide under appropriate conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Ethynyl-4-fluoropyridine can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl-containing derivatives.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon can achieve reduction.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of carbonyl-containing derivatives.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
3-Ethynyl-4-fluoropyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: It can be used in the development of fluorinated bioactive molecules for studying biological processes.
Industry: Used in the production of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 3-Ethynyl-4-fluoropyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets through its fluorine atom, which can enhance binding affinity and selectivity. The ethynyl group can also participate in various chemical reactions, contributing to the compound’s overall reactivity and functionality.
Vergleich Mit ähnlichen Verbindungen
3-Ethynylpyridine: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
4-Fluoropyridine: Lacks the ethynyl group, leading to different applications and reactivity.
3,4-Difluoropyridine: Contains an additional fluorine atom, which can alter its chemical behavior and applications.
Uniqueness: 3-Ethynyl-4-fluoropyridine is unique due to the combination of the ethynyl group and the fluorine atom on the pyridine ring. This combination imparts distinct chemical properties, making it valuable for specific applications in various fields.
Eigenschaften
CAS-Nummer |
1824299-54-8 |
|---|---|
Molekularformel |
C7H4FN |
Molekulargewicht |
121.11 g/mol |
IUPAC-Name |
3-ethynyl-4-fluoropyridine |
InChI |
InChI=1S/C7H4FN/c1-2-6-5-9-4-3-7(6)8/h1,3-5H |
InChI-Schlüssel |
XNEJYQBJFDDHRH-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=C(C=CN=C1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![1'-tert-Butyl 6-methyl 4-fluoro-1-methyl-2-oxospiro[indoline-3,4'-piperidine]-1',6-dicarboxylate](/img/structure/B13651528.png)




![4-(Dibenzo[b,d]furan-4-yl)-N-phenylaniline](/img/structure/B13651558.png)
